molecular formula C18H16FN3O4S2 B2943226 N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921995-85-9

N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2943226
CAS No.: 921995-85-9
M. Wt: 421.46
InChI Key: NEXXHYHOPFJTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a sulfonamido group at the 2-position of the thiazole ring and a 4-fluorophenylacetamide substituent. Its synthesis involves multi-step reactions, starting with Friedel-Crafts acylation to generate benzoic acid hydrazides, followed by nucleophilic addition with 2,4-difluorophenyl isothiocyanate and cyclization to form the thiazole core . Key spectral features include:

  • IR: Absence of C=O stretching (1663–1682 cm⁻¹) post-cyclization, confirming thiazole formation.
  • NMR: Distinct signals for the 4-fluorophenyl (δ ~7.2–7.4 ppm) and methoxyphenylsulfonamido groups (δ ~3.8 ppm for OCH₃) .

The compound’s bioactivity is hypothesized to arise from its sulfonamido moiety, which is known to enhance binding to enzymatic targets, and the fluorophenyl group, which improves metabolic stability .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c1-26-15-6-8-16(9-7-15)28(24,25)22-18-21-14(11-27-18)10-17(23)20-13-4-2-12(19)3-5-13/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXXHYHOPFJTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated acetophenone derivative and thiourea under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl and Methoxyphenyl Groups: The final step involves coupling the fluorophenyl and methoxyphenyl groups to the thiazole-sulfonamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Grignard reagents, organolithium compounds, anhydrous ether, and dry ice.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with active site residues, while the thiazole ring and aromatic substituents contribute to hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Thiazole-Based Acetamides with Sulfonamido Substituents

Compound Name Core Structure Substituents Key Differences vs. Target Compound Reference
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide Thiazole 5-Methyl, 4-methoxyphenyl, 4-fluorophenylsulfonyl Sulfonyl vs. sulfonamido group; methyl at thiazole C5
N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide Oxazole-thiazole hybrid Oxazole-sulfonamido, phenylthiazole Oxazole core instead of thiazole; bulkier substituents
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole Phenyl at C4, no sulfonamido Simpler structure; lacks sulfonamido and fluorophenyl

Key Observations :

Benzothiazole and Heterocyclic Variants

Compound Name Core Structure Substituents Key Differences vs. Target Compound Reference
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenylacetamide Benzothiazole core (larger π-system) vs. thiazole
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole 4-Fluorophenyl, acetyl Saturated thiadiazole ring; altered electronic profile

Key Observations :

  • Benzothiazole derivatives (e.g., ) exhibit extended aromaticity, which may enhance stacking interactions but reduce solubility.
  • Thiadiazole cores (e.g., ) introduce additional sulfur atoms, modulating redox properties and bioavailability.

Substituent-Driven Modifications

Compound Name Core Structure Substituents Key Differences vs. Target Compound Reference
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo-thiazole Dihydroimidazo-thiazole, pyridine Fused imidazo-thiazole system; pyridine substituent
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole Thiophene, ethyl, sulfanyl Triazole core; thiophene substituent enhances π-π interactions

Key Observations :

  • Triazole derivatives (e.g., ) offer tautomeric versatility, influencing binding dynamics in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.